molecular formula C9H12N2O2 B3004568 (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid CAS No. 1344735-15-4

(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid

Cat. No. B3004568
CAS RN: 1344735-15-4
M. Wt: 180.207
InChI Key: RMJNQMVCMXLDAS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to the class of pyrazoles and is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid molecules that play a crucial role in inflammation.

Mechanism of Action

(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid exerts its anticancer activity by inhibiting the enzyme COX-2, which is overexpressed in many types of cancer. COX-2 is involved in the production of prostaglandins, which promote inflammation and cell proliferation. By inhibiting COX-2, (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid reduces the production of prostaglandins, leading to decreased inflammation and cell proliferation in cancer cells.
Biochemical and physiological effects:
In addition to its anticancer activity, (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has been shown to have other biochemical and physiological effects. Studies have shown that (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid can inhibit the growth of bacteria and fungi, suggesting potential applications in the field of antimicrobial therapy. (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid in lab experiments is its potency as a COX-2 inhibitor, which allows for the study of the effects of COX-2 inhibition on various cellular processes. However, one limitation is that (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid is a synthetic compound, which may limit its applicability in certain experimental settings.

Future Directions

There are several potential future directions for research on (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid. One area of interest is the development of (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid analogs with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid's potential as a therapeutic agent for other diseases beyond cancer, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid's anticancer activity and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid can be synthesized by a variety of methods, including the reaction of 3-(2-propylpyrazol-3-yl)propionic acid with acetic anhydride in the presence of a catalyst. The reaction yields (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and colon cancer. (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.

properties

IUPAC Name

(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-7-11-8(5-6-10-11)3-4-9(12)13/h3-6H,2,7H2,1H3,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJNQMVCMXLDAS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.